molecular formula C13H14O6 B7989649 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate

Cat. No.: B7989649
M. Wt: 266.25 g/mol
InChI Key: JQNVFVLPOWFGKX-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is an organic compound with the molecular formula C13H14O6 It is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to an ethyl oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)ethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the growth of cancer cells by interfering with key enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is unique due to the presence of both the benzo[d][1,3]dioxole ring and the ethyl oxalate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-O-[2-(1,3-benzodioxol-5-yl)ethyl] 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-2-16-12(14)13(15)17-6-5-9-3-4-10-11(7-9)19-8-18-10/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVFVLPOWFGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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